![molecular formula C19H15NO3S B1671843 Ezutromid CAS No. 945531-77-1](/img/structure/B1671843.png)
Ezutromid
Übersicht
Beschreibung
Ezutromid is a small molecule that has been investigated for the treatment of Duchenne Muscular Dystrophy . It belongs to the class of organic compounds known as naphthalenes, which are compounds containing a naphthalene moiety, consisting of two fused benzene rings .
Synthesis Analysis
Ezutromid has been developed through a phenotypic screen to a Phase 2 clinical trial . The chemical structures of ezutromid and its probes have been analyzed using western blot or mass spectrometry .
Molecular Structure Analysis
The molecular structure of Ezutromid is C19H15NO3S . It has an average weight of 337.39 and a monoisotopic weight of 337.077264521 . The structure of Ezutromid includes a benzoxazole and a naphthalene .
Chemical Reactions Analysis
Ezutromid has been shown to bind the aryl hydrocarbon receptor (AhR) with an apparent KD of 50 nm and behaves as an AhR antagonist . Other reported AhR antagonists also upregulate utrophin .
Physical And Chemical Properties Analysis
Ezutromid has a molecular formula of C19H15NO3S and a molecular weight of 337.39 . It has a CAS number of 945531-77-1 .
Wissenschaftliche Forschungsanwendungen
Utrophin Modulation
Ezutromid is known as the first-in-class utrophin modulator . Utrophin is an autosomal paralogue of dystrophin, which is highly similar in sequence, size, and function . The upregulation of utrophin compensates for the missing dystrophin, offering a potential therapy independent of patient genotype .
Duchenne Muscular Dystrophy (DMD) Treatment
Ezutromid has been developed for the treatment of Duchenne muscular dystrophy (DMD), a fatal muscle-wasting disease . Promising efficacy and evidence of target engagement were observed in DMD patients after 24 weeks of treatment .
Aryl Hydrocarbon Receptor Antagonist
Ezutromid acts as an antagonist to the aryl hydrocarbon receptor (AhR) . It binds to AhR with an apparent KD of 50 nm . This pathway is currently being explored in other clinical applications, including oncology and rheumatoid arthritis .
Chemical Proteomics
Ezutromid has been used in chemical proteomics to understand its mechanism of action . This could explain the lack of sustained efficacy and help in the development of new generations of utrophin modulators .
Phenotypic Profiling
Ezutromid has been used in phenotypic profiling to identify its molecular targets . This could also help in the development of new generations of utrophin modulators .
Safety and Tolerability
Ezutromid was overall safe and well-tolerated in early clinical development . This makes it a promising candidate for further clinical trials and potential therapeutic applications .
Safety and Hazards
Zukünftige Richtungen
Ezutromid has shown promise in its upgraded form, achieving a greater than six-fold increase in maximum plasma levels in DMD patients participating in a Phase 1 clinical trial . Summit Therapeutics has outlined a revised development strategy for Ezutromid, including incorporation of Ezutromid formulation F6 into the ongoing PhaseOut DMD Phase 2 proof-of-concept trial .
Wirkmechanismus
Target of Action
Ezutromid, also known as SMT C1100, is a small molecule that primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .
In addition to AhR, Ezutromid also modulates utrophin , a protein functionally and structurally similar to dystrophin . Utrophin modulation is particularly important in the context of Duchenne Muscular Dystrophy (DMD), a condition characterized by the absence of dystrophin.
Mode of Action
Ezutromid acts as an antagonist of the AhR . It binds to AhR with an apparent KD of 50 nm, effectively inhibiting its activity . This antagonistic action on AhR leads to the upregulation of utrophin .
Biochemical Pathways
The primary biochemical pathway influenced by Ezutromid involves the reciprocal expression of utrophin and dystrophin . In dystrophin-deficient conditions, such as DMD, utrophin is upregulated and theorized to replace dystrophin in order to maintain muscle fibers . By antagonizing AhR, Ezutromid maintains the production of utrophin, potentially counteracting the lack of dystrophin and retarding muscle degeneration .
Pharmacokinetics
The pharmacokinetics of Ezutromid in patients with DMD has been evaluated in clinical trials . . It’s known that the systemic exposure to Ezutromid can be influenced by diet, with a balanced diet and whole-fat milk improving absorption and resulting in higher systemic exposure .
Result of Action
The molecular and cellular effects of Ezutromid’s action primarily involve the upregulation of utrophin . This upregulation is theorized to compensate for the lack of dystrophin in DMD patients, thereby helping to maintain muscle fibers and retard muscle degeneration .
Action Environment
A balanced diet and the consumption of whole-fat milk have been shown to improve the absorption of Ezutromid, leading to higher systemic exposure .
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ezutromid | |
CAS RN |
945531-77-1 | |
Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ezutromid [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ezutromid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12888 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SMT c1100 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EZUTROMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.